![molecular formula C22H22N2O4S B2378391 ethyl 4-({(5Z)-5-[4-(dimethylamino)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}methyl)benzoate CAS No. 871323-68-1](/img/structure/B2378391.png)
ethyl 4-({(5Z)-5-[4-(dimethylamino)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}methyl)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-dimethylaminobenzoate is employed as a photoinititator in cell encapsulation applications. It is also useful for organic synthesis. Further, it is used in UV-curing coatings and inks for the initiation of photo polymerization of unsaturated prepolymers .
Molecular Structure Analysis
The molecular formula of ethyl 4-dimethylaminobenzoate is C11H15NO2 . The InChI Key is FZUGPQWGEGAKET-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
Ethyl 4-dimethylaminobenzoate has a melting point of 63°C to 65°C and a boiling point of 190°C to 191°C (14mmHg). It has a density of 1.06 and is insoluble in water .科学的研究の応用
Synthesis and Structural Analysis
A study by Tverdokhlebov et al. (2005) explored the synthesis of Pyrrolo[2,1-b]thiazol-3-one derivatives, demonstrating reactions of thiazolidine derivatives with substituted benzaldehydes, leading to the formation of 5-arylmethylidene derivatives. This process underscores the compound's utility in creating structurally diverse molecules with potential in various applications, including medicinal chemistry and materials science (Tverdokhlebov et al., 2005).
Photonic Applications
Research by Vijayakumar Sadasivan Nair et al. (2022) investigated the third-order nonlinear optical properties of hydrazone derivatives, including ethyl 4-({(5Z)-5-[4-(dimethylamino)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}methyl)benzoate. These compounds were analyzed for their potential in photonic devices due to their significant nonlinear optical behavior, indicating their promise for applications in optical limiting and other photonic technologies (Nair et al., 2022).
Antimicrobial Activity
A novel series of thiazolidinone derivatives, including the compound , were synthesized and evaluated for their antimicrobial activity against various bacterial and fungal strains. The study by Divyesh Patel et al. (2012) highlighted the potential use of these derivatives as antimicrobial agents, showcasing the compound's relevance in the development of new antibiotics or antifungal treatments (Patel et al., 2012).
Chemical Characterization and Properties
A study focused on the synthesis, characterization, and crystallographic studies of derivatives related to this compound, exploring their molecular structures and bonding interactions. Such research provides valuable insights into the compound's physicochemical properties and potential applications in materials science and molecular engineering (Kurian et al., 2013).
Renewable PET Production
J. Pacheco et al. (2015) discussed the use of molecular sieves in the Diels–Alder and dehydrative aromatization reactions involving ethylene and renewable furans for the production of biobased terephthalic acid precursors. This research indicates the compound's role in advancing sustainable materials, particularly in the context of producing renewable polyethylene terephthalate (PET) (Pacheco et al., 2015).
Safety and Hazards
特性
IUPAC Name |
ethyl 4-[[(5Z)-5-[[4-(dimethylamino)phenyl]methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]methyl]benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O4S/c1-4-28-21(26)17-9-5-16(6-10-17)14-24-20(25)19(29-22(24)27)13-15-7-11-18(12-8-15)23(2)3/h5-13H,4,14H2,1-3H3/b19-13- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVBXEUAUAGLHLB-UYRXBGFRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)CN2C(=O)C(=CC3=CC=C(C=C3)N(C)C)SC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CC=C(C=C1)CN2C(=O)/C(=C/C3=CC=C(C=C3)N(C)C)/SC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3-(dimethylamino)phenyl)((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2378308.png)
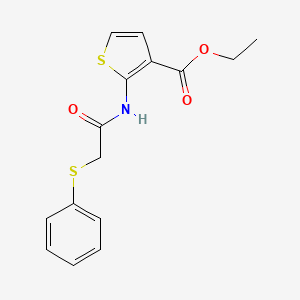
![6-(azepan-1-ylsulfonyl)-2-(2-phenoxyethyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2378311.png)
![tert-Butyl 3-[(pyridin-4-ylmethyl)amino]propanoate](/img/structure/B2378314.png)
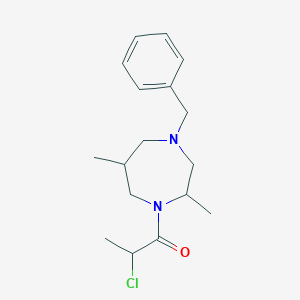
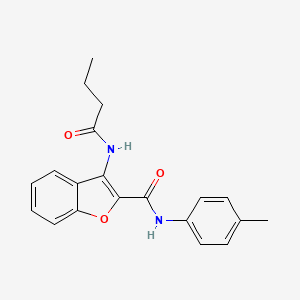
![N-[1-(Furan-2-yl)-2,2-dimethylpropyl]prop-2-enamide](/img/structure/B2378321.png)
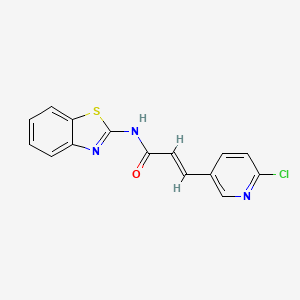
![1,3,6,7-tetramethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2378323.png)
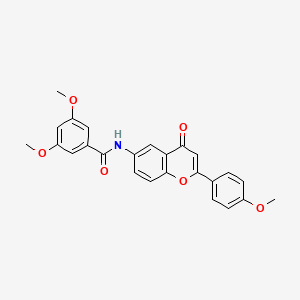
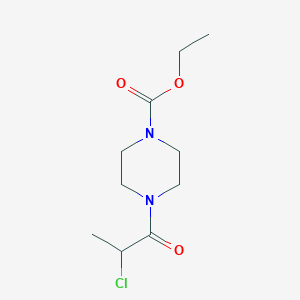
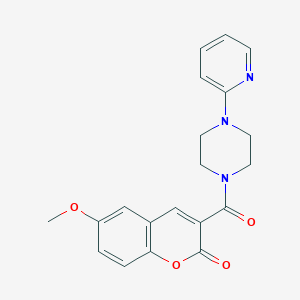
![6-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-4-methyl-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2378329.png)
![6-ethoxy-N-(4-methylbenzo[d]thiazol-2-yl)pyrimidine-4-carboxamide](/img/structure/B2378331.png)